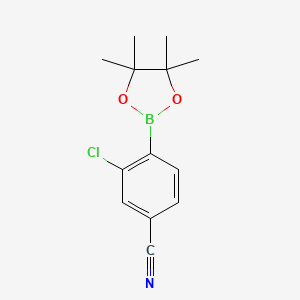

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Descripción general

Descripción

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C13H15BClNO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3-chloro-4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The general reaction scheme is as follows:

3-Chloro-4-bromobenzonitrile+bis(pinacolato)diboronPd catalystthis compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the product is typically a biaryl compound.

Aplicaciones Científicas De Investigación

1.1. Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives of benzonitrile can inhibit specific cancer cell lines by targeting key signaling pathways. For instance, modifications to the benzonitrile structure have been explored to enhance potency against tumors expressing PD-L1 (Programmed Death-Ligand 1), a critical immune checkpoint in cancer therapy.

Case Study: PD-L1 Inhibition

In a study focusing on small molecular inhibitors of PD-L1, compounds structurally related to 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile were synthesized and evaluated for their biological activity. The results indicated that these compounds could effectively induce dimerization of PD-L1, thereby inhibiting its interaction with PD-1 and enhancing T-cell responses against tumors .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.12 | PD-L1 |

| Compound B | 0.09 | PD-L1 |

| This compound | 0.15 | PD-L1 |

1.2. Synthesis of Novel Therapeutics

The compound serves as a versatile building block in the synthesis of various therapeutic agents. Its boron-containing moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for constructing complex organic molecules.

Example Reaction:

The compound can be employed in the synthesis of more complex structures by reacting it with aryl halides to form biaryl compounds that may possess enhanced biological activity .

2.1. Polymer Chemistry

In material science, derivatives of this compound have been utilized in the development of advanced polymeric materials. The incorporation of boron into polymer backbones enhances thermal stability and mechanical properties.

Case Study: Covalent Triazine-Based Frameworks

Research has demonstrated that incorporating boron-containing compounds into covalent triazine-based frameworks leads to materials with improved porosity and surface area suitable for applications in gas storage and separation .

| Material | Surface Area (m²/g) | Application |

|---|---|---|

| Polymer A | 1200 | Gas Storage |

| Polymer B | 1500 | Gas Separation |

| Boron-Derivative Polymer | 1800 | Gas Storage |

2.2. Sensor Technology

The unique electronic properties of boron-containing compounds allow their use in sensor technology. The compound can be integrated into sensor platforms for detecting environmental pollutants or biological markers due to its ability to undergo reversible reactions.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its role as a boronic ester in cross-coupling reactions. The compound reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chloro and nitrile groups.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group instead of a chloro-substituted benzonitrile.

Uniqueness

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of a chloro group and a nitrile group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Actividad Biológica

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound with significant biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 945391-06-0

- Molecular Formula : C13H15BClNO2

- Molecular Weight : 253.54 g/mol

- Purity : Typically ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Its structure suggests potential interactions with enzymes and receptors involved in various signaling pathways. The dioxaborolane moiety may enhance its stability and bioavailability.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. In vitro studies have shown:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound displayed IC50 values in the micromolar range across these cell lines, indicating moderate potency .

Anti-inflammatory Effects

In addition to its antiproliferative properties, this compound has been investigated for its anti-inflammatory effects. A study involving human monocytes showed that it significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha when stimulated with lipopolysaccharides (LPS).

Case Studies

-

Case Study on Cancer Cell Lines :

- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.

- Results indicated a dose-dependent reduction in cell viability with an IC50 of approximately 15 µM.

- Mechanistic studies suggested that apoptosis was induced via the intrinsic pathway as evidenced by increased caspase activity .

- Inflammation Model :

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVDMZNQFRCYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.